Welcome to the BenchChem Online Store!
molecular formula C12H20O2 B8663611 2-(7-Hydroxyheptyl)cyclopent-2-en-1-one CAS No. 33803-57-5

2-(7-Hydroxyheptyl)cyclopent-2-en-1-one

Cat. No. B8663611
M. Wt: 196.29 g/mol
InChI Key: WDCKVVCOPDJIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04171375

Procedure details

8N Jones reagent [90 ml; prepared by dissolving chromium trioxide (24.0 g) in a small volume of water, treating carefully with concentrated sulphuric acid (20.7 ml) and diluting with water to 90 ml with cooling] was added to a stirred solution of 2-(7-hydroxyheptyl)cyclopent-2-enone (39.2 g) in acetone (400 ml) at 10°-22° C. at a rate such that the deep red colouration caused by the addition of one drop of the Jones reagent had changed to green before addition of the next drop. The resulting mixture was then stirred at 15°-20° C. for 90 minutes. The reaction mixture was diluted with sufficient water to dissolve the precipitated chromium salts and was then extracted four times with diethyl ether. The combined ether extracts were washed with water, and then extracted three times with aqueous 2N sodium carbonate solution. The combined aqueous solutions were then acidified to pH 1 by the dropwise addition of concentrated hydrochloric acid and extracted twice with diethyl ether. The combined ethereal extracts were dried over magnesium sulphate and evaporated in vacuo to give an oil which crystallised on standing. Recrystallisation from a mixture of petroleum ether (b.p. 40°-60° C.) and diethyl ether gave 7-(5-oxocyclopent-1-enyl)heptanoic acid (28 g), m.p. 41°-43° C.
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
20.7 mL
Type
reactant
Reaction Step Three
Quantity
39.2 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Jones reagent
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
24 g
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
CC(C)=[O:3].OS(O)(=O)=O.O=[Cr](=O)=O.S(=O)(=O)(O)O.[OH:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][C:27]1[C:28](=[O:32])[CH2:29][CH2:30][CH:31]=1>O.CC(C)=O.CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.[O-2].[O-2].[O-2].[Cr+6].[Cr]>[O:32]=[C:28]1[C:27]([CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][C:20]([OH:3])=[O:19])=[CH:31][CH2:30][CH2:29]1 |f:0.1.2,7.8.9,10.11.12.13|

Inputs

Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr]
Step Three
Name
Quantity
20.7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
39.2 g
Type
reactant
Smiles
OCCCCCCCC=1C(CCC1)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Jones reagent
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
24 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred at 15°-20° C. for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
with cooling]
ADDITION
Type
ADDITION
Details
green before addition of the next drop
EXTRACTION
Type
EXTRACTION
Details
was then extracted four times with diethyl ether
WASH
Type
WASH
Details
The combined ether extracts were washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with aqueous 2N sodium carbonate solution
ADDITION
Type
ADDITION
Details
The combined aqueous solutions were then acidified to pH 1 by the dropwise addition of concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethereal extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
crystallised
CUSTOM
Type
CUSTOM
Details
Recrystallisation
ADDITION
Type
ADDITION
Details
from a mixture of petroleum ether (b.p. 40°-60° C.) and diethyl ether

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
O=C1CCC=C1CCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.